

Technical Guide: Structural & Functional Profiling of 2-Ethyl-2,5-dimethylhexanoic Acid

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Compound of Interest

Compound Name: 2,5-Dimethyl-2-ethylhexanoic acid

CAS No.: 24353-79-5

Cat. No.: B031094

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Executive Summary

2-Ethyl-2,5-dimethylhexanoic acid is a branched-chain carboxylic acid belonging to the class of Neo-Acids (or Versatic™ Acids).[1] It is a primary constitutional isomer of Neodecanoic acid (C₁₀H₂₀O₂).[1]

Distinguished by a quaternary carbon atom at the

-position (C2), this compound exhibits exceptional steric hindrance.[1] This structural feature renders the carboxyl group chemically resistant to hydrolysis and metabolically stable against standard

-oxidation pathways.[1] In drug development and industrial chemistry, it serves as a critical lipophilic building block, often utilized to modulate the physicochemical properties of active pharmaceutical ingredients (APIs) via salt formation or prodrug derivatization.

Key Technical Identifiers:

- Correct IUPAC Name: 2-Ethyl-2,5-dimethylhexanoic acid[1][2]

- Common Name: Neodecanoic acid (Isomer); Versatic 10 Acid (Component)[1]
- CAS Number: 24353-79-5 (Specific Isomer); 26896-20-8 (Neodecanoic Acid Mixture)[1]
- Molecular Formula: $C_{10}H_{20}O_2$ [1]
- Molecular Weight: 172.27 g/mol [1]

Chemical Constitution & Nomenclature Analysis

IUPAC Nomenclature Correction

The user-provided name "**2,5-Dimethyl-2-ethylhexanoic acid**" is technically ambiguous regarding alphabetical ordering rules. The definitive IUPAC name is 2-Ethyl-2,5-dimethylhexanoic acid.[1]

- Parent Chain: Hexanoic acid (6 carbons).[1]
- Substituents:
 - Ethyl group at C2.[1]
 - Methyl groups at C2 and C5.[1][3][4]
- Ordering Rule: Substituents are listed alphabetically (Ethyl before Methyl).

Structural Logic & Chirality

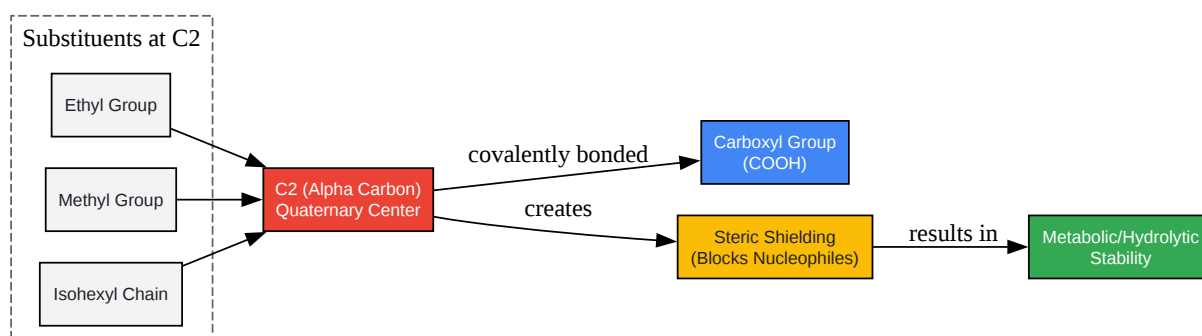
The molecule possesses two chiral centers, creating the potential for four stereoisomers (two diastereomeric pairs). However, industrial preparations (via the Koch reaction) typically yield a racemic mixture.

- -Quaternary Center (C2): The C2 carbon is bonded to four distinct groups (Carboxyl, Ethyl, Methyl, and the Isohexyl chain). This "Neo" structure is the source of the compound's extreme steric shielding.[1]
- -Chiral Center (C5): The C5 carbon is bonded to a Methyl group, a Hydrogen, a Methyl (terminal), and the chain back to C4.[1] Correction: C5 is bonded to two methyls (isopropyl

terminus) and the chain.[1] Therefore, C5 is achiral if the terminal groups are identical methyls.[1]

- Re-evaluation: C1-C2-C3-C4-C5(CH₃)₂. [1] The chain ends in an isopropyl group.[1] Thus, C5 is not a chiral center.[1] The only chiral center is C2.[1]

Diagram 1: Structural Logic & Steric Shielding



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Caption: The quaternary alpha-carbon (C2) creates a steric "umbrella" that protects the carboxyl group from enzymatic and chemical attack.[1]

Physicochemical Profile

The "Neo" structure imparts unique physical properties compared to linear fatty acids (e.g., decanoic acid).[1]

Property	Value/Characteristic	Significance in R&D
Lipophilicity (LogP)	-3.6 - 3.8	High membrane permeability; excellent for lipophilic salt formulations.[1]
pKa	-5.17	Slightly weaker acid than linear analogs due to steric bulk affecting solvation of the carboxylate anion.[1]
Boiling Point	243–253 °C	High thermal stability; suitable for high-temp synthesis.[1]
Hydrolytic Stability	Exceptional	Esters of this acid are extremely difficult to hydrolyze, extending the half-life of prodrugs.[1]
Solubility	Water: <0.1 g/L Organics: Miscible	Ideal for non-aqueous formulations and lipid-based drug delivery systems.[1]

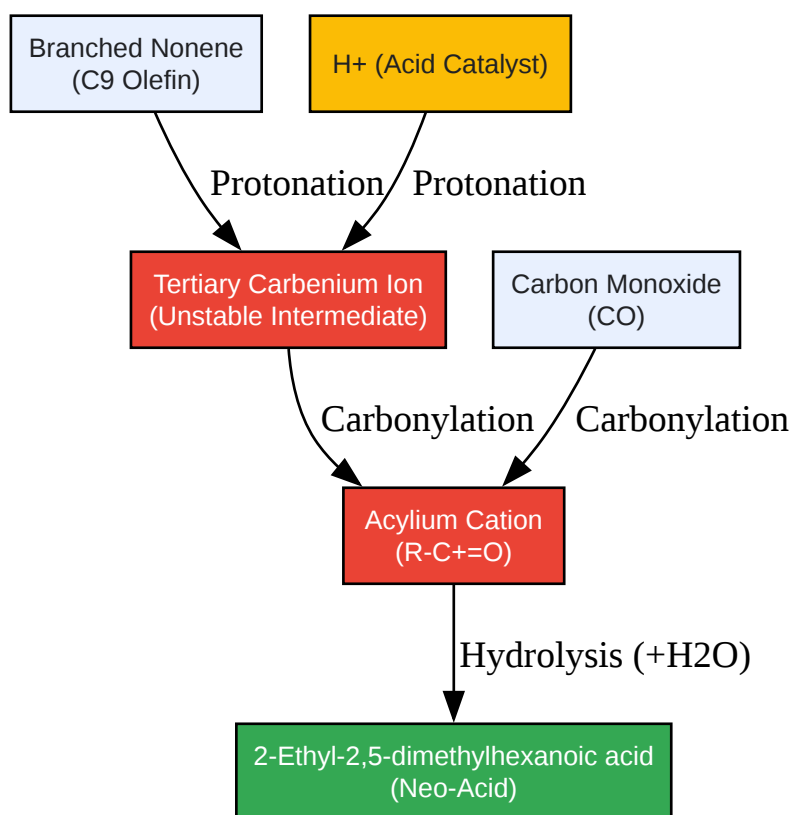
Synthesis & Production Methodologies

Industrial Route: The Koch Reaction

The primary synthesis method is the Koch-Haaf Carbonylation, which converts branched olefins into tertiary carboxylic acids.[1] This process ensures the formation of the "Neo" structure.[1]

- Precursors: Nonene isomers (specifically tripropylene derivatives) + CO + H₂O.[1]
- Catalyst: Strong acid (H₂SO₄/BF₃ or HF).[1][5]
- Conditions: High pressure (20–100 atm) and moderate temperature.[1]

Diagram 2: Koch Synthesis Pathway



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Caption: The Koch reaction mechanism generates the sterically hindered tertiary carbenium ion, leading to the formation of the alpha-quaternary neo-acid.[1]

Laboratory Scale (Chiral Synthesis)

For pharmaceutical applications requiring a specific enantiomer (e.g., (R)-isomer), Evans' Asymmetric Alkylation is employed.[1]

- Auxiliary: Oxazolidinone chiral auxiliary attached to a propionyl group.[1]
- Alkylation: Treatment with base (LiHMDS) and the appropriate alkyl halide (e.g., 1-iodo-4-methylpentane).[1]
- Cleavage: Hydrolysis to yield the enantiopure acid.[1]

Applications in Drug Development & Life Sciences Metabolic Blockade (The "Steric Shield" Effect)

In drug design, rapid metabolism reduces the half-life of a therapeutic agent.[1] 2-Ethyl-2,5-dimethylhexanoic acid is used as a metabolic probe or structural motif to block

-oxidation.[1]

- Mechanism:

-oxidation requires the abstraction of a hydrogen atom from the

-carbon to form a double bond.[1]

- Blockade: In 2-Ethyl-2,5-dimethylhexanoic acid, the

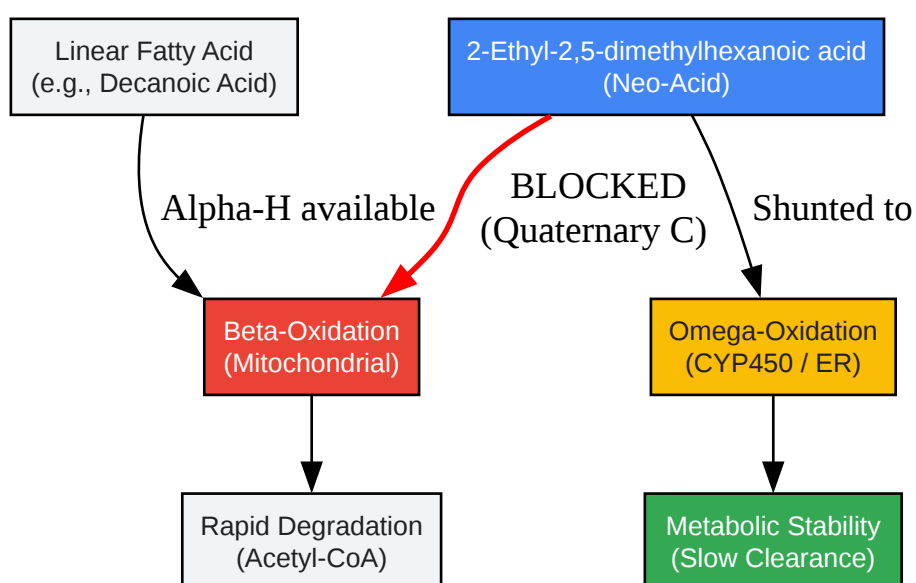
-carbon (C2) is quaternary (has no hydrogen).[1]

- Result: The molecule cannot undergo

-oxidation.[1] It must be processed via slower

-oxidation (at the terminal methyls) or glucuronidation, significantly extending biological residence time.[1]

Diagram 3: Metabolic Fate Comparison



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Caption: The quaternary alpha-carbon completely blocks the standard beta-oxidation pathway, forcing the molecule into slower metabolic routes.[1]

Prodrugs and Salt Formulations

The acid is utilized to form Neodecanoate salts of basic drugs (e.g., amines).[1]

- Benefit: The high lipophilicity of the neodecanoate anion enhances the passive diffusion of the drug across cell membranes.[1]
- Example: In industrial settings, Cobalt Neodecanoate is a standard adhesion promoter; in pharma, similar principles apply for creating lipophilic salts of hydrophilic APIs to create "depot" formulations (slow release).[1]

Safety & Handling

While metabolically stable, the compound acts as an irritant.[1]

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[1]
- Handling: Use chemical-resistant gloves (Nitrile).[1] Avoid mist generation, as aspiration can lead to pneumonitis due to its surfactant-like properties.[1]

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